molecular formula C14H14FN5O3 B2669126 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one CAS No. 1825297-97-9

3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one

カタログ番号 B2669126
CAS番号: 1825297-97-9
分子量: 319.296
InChIキー: RUQTXYNGBGMAAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one, also known as DAAO inhibitor AZD3355, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

作用機序

3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitor AZD3355 works by inhibiting the activity of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one, an enzyme that metabolizes D-serine. D-serine is an important neurotransmitter in the brain that is involved in synaptic plasticity and cognitive function. By inhibiting 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one, D-serine levels increase, leading to improved cognitive function and reduced symptoms of schizophrenia and Alzheimer’s disease.
Biochemical and Physiological Effects
3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitor AZD3355 has been shown to have significant biochemical and physiological effects in various studies. The compound has been shown to increase D-serine levels in the brain, leading to improved cognitive function and reduced symptoms of schizophrenia and Alzheimer’s disease.
In addition, 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitor AZD3355 has been shown to induce oxidative stress and apoptosis in cancer cells, leading to inhibition of cell growth and proliferation.

実験室実験の利点と制限

3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitor AZD3355 has several advantages for lab experiments. The compound is highly selective for 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one and has minimal off-target effects. In addition, the compound has good pharmacokinetic properties and can be administered orally.
However, there are also limitations to using 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitor AZD3355 in lab experiments. The compound has low solubility in water, which can make it challenging to administer in certain assays. In addition, the compound can be unstable under certain conditions, which can affect its activity and potency.

将来の方向性

There are several future directions for the study of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitor AZD3355. One potential direction is to investigate the compound’s potential therapeutic applications in other neurological disorders such as depression and anxiety.
In addition, further studies are needed to determine the optimal dosing and administration of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitor AZD3355 in humans. This will help to determine the safety and efficacy of the compound in clinical trials.
Finally, there is potential for the development of new 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitors with improved potency and selectivity. This could lead to the development of more effective treatments for neurological disorders and cancer.

合成法

The synthesis of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitor AZD3355 involves the reaction of 4-fluoroaniline with 1,3-dimethyl-4-nitropyrazole in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 2-chloro-1-(4-fluorophenyl)azetidin-3-one to form the final compound. The synthesis method has been optimized to yield high purity and high yield of the final product.

科学的研究の応用

3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitor AZD3355 has been extensively studied for its potential therapeutic applications in various diseases such as schizophrenia, Alzheimer’s disease, and cancer. The compound works by inhibiting the activity of D-amino acid oxidase (3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one), an enzyme that metabolizes D-serine, an important neurotransmitter in the brain. By inhibiting 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one, D-serine levels increase, leading to improved cognitive function and reduced symptoms of schizophrenia and Alzheimer’s disease.
In addition to its neurological applications, 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one inhibitor AZD3355 has also been studied for its potential anticancer properties. The compound has been shown to inhibit the growth of cancer cells by inducing oxidative stress and apoptosis.

特性

IUPAC Name

3-[(2,5-dimethyl-4-nitropyrazol-3-yl)amino]-1-(4-fluorophenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O3/c1-8-12(20(22)23)13(18(2)17-8)16-11-7-19(14(11)21)10-5-3-9(15)4-6-10/h3-6,11,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQTXYNGBGMAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])NC2CN(C2=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。